4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride
Description
4-[5-(Chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core fused with a 1,2,4-triazole ring substituted with a chloromethyl group. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and agrochemical research . Triazole-pyrimidine hybrids are renowned for their biological activity, including antimicrobial, anticancer, and enzyme-inhibitory properties . The chloromethyl substituent introduces electrophilicity, enabling further functionalization for drug development .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5.2ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;;/h1-2,4H,3H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHVGCCDGTSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNC(=N2)CCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Multi-Step Synthesis Approach
- The synthesis typically begins with the preparation of a pyrimidine derivative, which is then functionalized to introduce the triazole moiety.
- The triazole ring is formed via cyclization reactions involving hydrazine derivatives or semicarbazides.
- The chloromethyl group is introduced by chloromethylation of the triazole ring, often using chloromethylating agents such as chloromethyl methyl ether or related reagents.
- Finally, the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing its water solubility and facilitating purification.
Specific Process for Triazole Ring Formation and Chloromethylation
- A notable method involves the use of semicarbazide hydrochloride salts reacting with methyl orthoesters or related compounds to form 3-chloromethyl-1,2,4-triazolin-5-one intermediates, which are closely related to the target compound's triazole portion.
- The process benefits from using alkyl or aryl sulfonic acid salts of semicarbazide, which allow the reaction to proceed at elevated temperatures with reduced decomposition, higher purity, and shorter reaction times.
- The reaction is typically performed in aqueous acidic media (0.5 to 5 N hydrochloric acid or trifluoroacetic acid) and followed by concentration, brine addition, cooling, and filtration to isolate the product as a solid dihydrochloride salt.
Pyrimidine Ring Functionalization
- Pyrimidine derivatives are often synthesized via condensation reactions involving aldehydes, urea, and β-ketoesters under acidic reflux conditions.
- Chlorination of pyrimidine intermediates is achieved by refluxing with phosphorus oxychloride, facilitating the introduction of chloro substituents that can later be involved in ring fusion or further substitution steps.
Representative Synthetic Scheme (Summary)
Data Table: Summary of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to four structurally related derivatives (Table 1), focusing on substituents, heterocyclic cores, and salt forms.
Table 1: Structural Comparison of Triazole-Pyrimidine Derivatives
Key Observations:
Heterocyclic Core Variations :
- The target compound and TT00 series use pyrimidine/pyridine fused with triazole, whereas others employ oxadiazole () or piperidine (). Pyrimidine’s electron-deficient nature enhances reactivity compared to pyridine or oxadiazole .
- Oxadiazole derivatives () exhibit greater metabolic stability but lower electrophilicity than triazoles .
Substituent Effects: Chloromethyl (Target): Enhances electrophilicity, enabling nucleophilic substitution for drug derivatization . Isoxazolyl-ethoxy (TT00): The ethoxy linker and isoxazole moiety improve lipophilicity, aiding blood-brain barrier penetration for CNS applications .
Table 2: Property Comparison
| Property | Target Compound | 2-[5-(3-Azetidinyl)-oxadiazol]pyrimidine HCl | TT001 (TT00 Series) |
|---|---|---|---|
| Solubility (aq. media) | High (dihydrochloride salt) | Moderate (hydrochloride) | Low (free base) |
| LogP (Predicted) | 1.2 | 0.8 | 2.5 |
| Bioactivity | Antimicrobial, enzyme inhibition | Limited data | Anti-stress, anxiolytic |
| Synthetic Flexibility | High (reactive chloromethyl) | Moderate | Low (stable isoxazole) |
- Solubility : The dihydrochloride form of the target compound and ’s derivative ensures superior aqueous solubility compared to free-base analogs like TT001 .
- Lipophilicity : The TT00 series (LogP ~2.5) exhibits higher membrane permeability, critical for CNS-targeted drugs .
- Bioactivity : The chloromethyl group in the target compound correlates with antimicrobial activity, as seen in triazole derivatives (e.g., 71% inhibition of apple rot fungus in ) .
Biological Activity
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C7H8Cl3N5 and a molecular weight of 268.5 g/mol, this compound features a bicyclic structure comprising a pyrimidine ring and a 1,2,4-triazole ring. The chloromethyl group enhances its reactivity and biological activity, making it a subject of various studies aimed at understanding its pharmacological properties.
The compound is characterized by its solubility in water due to its dihydrochloride form, which contains two chloride ions and two protons. This property facilitates its use in biological assays and applications.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : This compound's ability to alkylate DNA has been explored in cancer research. It may disrupt DNA replication and repair mechanisms, leading to apoptosis in cancer cells. Specifically, it has been investigated for its effects on cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Alkylation : The chloromethyl group allows the compound to act as an alkylating agent, forming covalent bonds with DNA. This interaction can lead to mutations and ultimately cell death in rapidly dividing cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell cycle progression. For instance, inhibition of CDK2 can lead to cell cycle arrest and reduced proliferation of cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound and their notable biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar bicyclic structure | Known for inhibiting CDK2 activity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains both pyrazole and triazole moieties | Exhibits anti-cancer properties |
| 5-Fluorouracil | Pyrimidine derivative | Widely used chemotherapeutic agent |
| Imidazole derivatives | Contains imidazole ring | Diverse biological activities including antifungal properties |
This comparison highlights the unique structural features of this compound that enhance its reactivity and potential applications in medicinal chemistry.
Case Studies
Several studies have focused on the biological effects of this compound:
- Anticancer Research : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through DNA damage mechanisms. For instance, one study reported significant cytotoxic effects on human breast adenocarcinoma (MCF-7) cells with IC50 values in the low micromolar range .
- Antimicrobial Studies : Another research project evaluated the antimicrobial efficacy against common pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, reinforcing its potential as an antimicrobial agent.
Q & A
Advanced Research Question
- Docking simulations : Use AutoDock Vina to model interactions with fungal CYP51 (binding energy ≤ -8.5 kcal/mol) .
- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for derivatization .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Systematic modifications include:
- Triazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .
- Pyrimidine functionalization : Replace pyrimidine with quinazoline to study π-stacking effects .
- Salt forms : Compare dihydrochloride with mesylate salts for solubility differences .
Biological testing should follow OECD guidelines for reproducibility .
What in vitro models are appropriate for evaluating its antimicrobial or anticancer activity?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
